(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

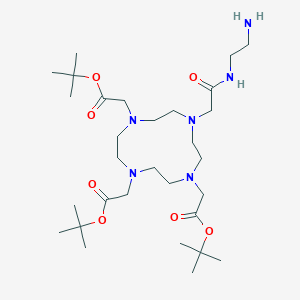

The synthesis of “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” involves complex chemical reactions . It is an analogue of Tetrabenazine, which is a VMAT inhibitor used in the treatment of hyperkinetic movement disorder . The compound appears as an off-white solid .Molecular Structure Analysis

The molecular structure of “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is complex, with a molecular formula of C₂₉H₄₃NO₇S. The compound is composed of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.Chemical Reactions Analysis

“(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is involved in various chemical reactions due to its complex structure . It is an analogue of Tetrabenazine, which is a VMAT inhibitor .Physical And Chemical Properties Analysis

“(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is an off-white solid with a molecular weight of 549.72 . It has a melting point of 132-133°C . The compound should be stored at -20°C .Wissenschaftliche Forschungsanwendungen

Treatment of Tardive Dyskinesia

“(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is an orally bioavailable, selective, vesicular monoamine transporter 2 (VMAT2) inhibitor . It has been approved in the USA for the treatment of adults with tardive dyskinesia (TD), a movement disorder caused by chronic exposure to dopamine receptor-blocking agents .

Treatment of Tourette Syndrome

This compound is in phase 2 development in the USA for the treatment of Tourette syndrome . Tourette syndrome is a neurological disorder characterized by repetitive, stereotyped, involuntary movements and vocalizations called tics.

Treatment of Huntington’s Disease

In Japan, phase 1 development has been completed for CNS diseases (TD and Huntington’s disease) . Huntington’s disease is a genetic disorder that causes the progressive breakdown of nerve cells in the brain.

Treatment of Schizophrenia

The compound was also considered for the treatment of schizophrenia in the USA, after preclinical studies . Schizophrenia is a serious mental disorder in which people interpret reality abnormally.

VMAT2 Inhibition

As a VMAT2 inhibitor, “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” can be used in research to study the role of VMAT2 in various neurological and psychiatric disorders .

Neuropharmacology Research

Given its impact on monoamine transporters, this compound can be used in neuropharmacology research to understand the role of these transporters in brain function and their implications in various mental and neurological disorders .

Wirkmechanismus

Safety and Hazards

As a research chemical, “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is not intended for human or veterinary use. Proper safety measures should be taken while handling this compound.

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate involves the conversion of tetrabenazine to its camphorsulfonic acid salt form using (+)-10-camphorsulfonic acid.", "Starting Materials": [ "Tetrabenazine", "(+)-10-Camphorsulfonic acid", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Tetrabenazine is dissolved in methanol and reacted with a stoichiometric amount of (+)-10-camphorsulfonic acid at room temperature for several hours.", "The resulting solid is filtered and washed with diethyl ether to yield the (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate salt.", "To isolate the free base form of tetrabenazine, the salt is dissolved in water and treated with a stoichiometric amount of sodium hydroxide.", "The mixture is then extracted with diethyl ether and the organic layer is dried over sodium sulfate.", "The solvent is removed under reduced pressure to yield the free base form of tetrabenazine.", "To convert the free base form back to the camphorsulfonic acid salt form, the free base is dissolved in methanol and reacted with a stoichiometric amount of (+)-10-camphorsulfonic acid at room temperature for several hours.", "The resulting solid is filtered and washed with diethyl ether to yield the (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate salt." ] } | |

CAS-Nummer |

1223399-57-2 |

Molekularformel |

C₂₉H₄₃NO₇S |

Molekulargewicht |

549.72 |

Synonyme |

(+)-TBZ (1S)-(+)-10-Camphorsulfonate; (+)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate; (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid compd. with (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]qu |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)

![2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one](/img/structure/B1145070.png)